molecular formula C10H14N2O2 B12980132 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid CAS No. 1156042-40-8

3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid

Cat. No.: B12980132
CAS No.: 1156042-40-8
M. Wt: 194.23 g/mol
InChI Key: UNVITKXYWWBWJQ-UHFFFAOYSA-N
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Description

3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid, also known as N-Methyl-N-4-pyridinyl-beta-alanine, is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20378 g/mol . This compound is characterized by the presence of a pyridine ring, a methyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid typically involves the reaction of pyridine derivatives with beta-alanine. One common method includes the alkylation of pyridine with methyl iodide, followed by the reaction with beta-alanine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industry .

Properties

CAS No.

1156042-40-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-[methyl(pyridin-4-ylmethyl)amino]propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-12(7-4-10(13)14)8-9-2-5-11-6-3-9/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)

InChI Key

UNVITKXYWWBWJQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)CC1=CC=NC=C1

Origin of Product

United States

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